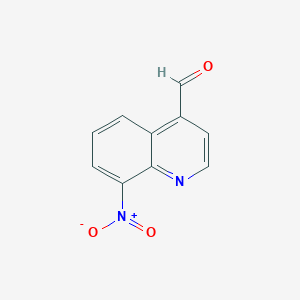

8-Nitroquinoline-4-carbaldehyde

Vue d'ensemble

Description

8-Nitroquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The nitration step introduces the nitro group, and subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. In controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃)

-

Mechanism : The aldehyde is oxidized via a two-electron process, forming a carboxylate intermediate that protonates to yield the carboxylic acid.

Key Data :

| Reaction Type | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ | H₂SO₄, 80°C | 72% |

Reduction Reactions

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic or chemical conditions:

-

Reagents : H₂/Pd-C, sodium dithionite (Na₂S₂O₄)

-

Mechanism : Catalytic hydrogenation cleaves the N–O bond, while dithionite reduces nitro via a radical intermediate.

Example :

Nucleophilic Substitution

The electron-deficient quinoline ring facilitates substitution at activated positions:

Vicarious Nucleophilic Substitution (VNS)

-

Reagents : Potassium carbazol-9-ide in tetrahydrofuran (THF)

-

Product : 9-(8-Nitroquinolin-7-yl)-9H-carbazole (C₂₅H₁₅N₃O₂)

-

Conditions : Reflux (66°C), 16 hours

-

Mechanism : The bulky nucleophile attacks the C7 position, forming a Meisenheimer adduct before aromatization.

Aromatic Nucleophilic Substitution (SₙAr)

-

Reagents : Amines, thiols

-

Product : 4-Substituted-8-nitroquinoline derivatives

-

Example : Chlorine at C4 is displaced by 9H-carbazole under reflux, yielding 9-(8-Nitroquinolin-4-yl)-9H-carbazole .

Comparative Reactivity :

| Position | Reactivity | Preferred Reaction |

|---|---|---|

| C4 | High (SₙAr) | Halogen displacement |

| C7 | Moderate (VNS) | Hydrogen substitution |

Condensation Reactions

The aldehyde group participates in Schiff base formation:

-

Reagents : Hydrazines, primary amines

-

Product : Hydrazones or imines

-

Example : Reaction with benzoylhydrazine forms a hydrazone derivative (C₁₇H₁₁N₃O₃), showing anticancer activity (IC₅₀ = 1.4 nM) .

Conditions : Ethanol, 60°C, 4 hours.

Nitro-to-Nitroso Conversion

Under reductive or photolytic conditions:

-

Reagents : UV light (345 nm), tert-butoxide

-

Mechanism : Photoexcitation promotes intersystem crossing to the triplet state (T₁), enabling nitroso formation via radical intermediates .

Biological Activity Correlations

While focusing on chemical reactivity, notable bioactivity findings include:

Applications De Recherche Scientifique

Medicinal Chemistry

8-NQCA has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of 8-NQCA exhibit significant antibacterial properties against various pathogenic bacteria. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MICs) lower than standard antibiotics, indicating enhanced efficacy against Gram-positive and Gram-negative strains .

- Anticancer Properties : Research indicates that 8-NQCA and its derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. For example, a study reported that specific complexes derived from 8-NQCA exhibited low IC₅₀ values against HeLa cervical cancer cells, highlighting their potential as anticancer agents .

The biological activities of 8-NQCA derivatives extend to antiviral properties as well. Recent investigations have focused on their efficacy against viruses such as dengue and coronaviruses. Some derivatives showed promising results in inhibiting viral replication, making them potential candidates for antiviral drug development .

Industrial Applications

In addition to its medicinal uses, 8-NQCA is utilized in industrial applications:

- Dyes and Pigments : The compound serves as a precursor in the synthesis of various dyes and pigments due to its unique chemical structure.

- Chemical Intermediates : It acts as a building block for synthesizing more complex quinoline derivatives used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 8-NQCA derivatives against six pathogenic strains, including E. coli and S. aureus. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Mechanism

Research on the anticancer properties of 8-NQCA revealed that its complexes could induce apoptosis in cancer cells through ROS generation. One derivative demonstrated an IC₅₀ value of less than 10 µM against multiple cancer cell lines, indicating strong cytotoxicity .

Mécanisme D'action

The mechanism of action of 8-Nitroquinoline-4-carbaldehyde involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions make it a potential candidate for antimicrobial and anticancer therapies .

Comparaison Avec Des Composés Similaires

8-Nitroquinoline: Lacks the aldehyde group, primarily used in the synthesis of other quinoline derivatives.

4-Quinolinecarboxaldehyde: Lacks the nitro group, used in organic synthesis and as an intermediate for pharmaceuticals.

8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group, widely used as a chelating agent and in medicinal chemistry

Uniqueness: 8-Nitroquinoline-4-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Activité Biologique

8-Nitroquinoline-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Overview of this compound

This compound belongs to the family of quinoline derivatives, which are known for their wide-ranging pharmacological properties. The compound's structure includes a nitro group at the 8-position and an aldehyde functional group at the 4-position, which contribute to its reactivity and biological activity.

Synthesis of this compound

The synthesis of 8-nitroquinoline derivatives typically involves multi-step organic reactions. Recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact. For instance, a two-step selective synthesis method has been developed that allows for efficient production while minimizing waste .

Anticancer Activity

Research indicates that 8-nitroquinoline derivatives exhibit promising anticancer properties. A study highlighted several benzoylhydrazone derivatives derived from 2-carbaldehyde-8-hydroxyquinoline, showing significant cytotoxic effects on various cancer cell lines. Specifically, some compounds demonstrated low IC50 values (as low as 1.4 nM), indicating potent anticancer activity through mechanisms such as the induction of reactive oxygen species and apoptosis .

Table 1: Anticancer Activity of Selected 8-Nitroquinoline Derivatives

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Benzoylhydrazone A | 1.4 | Induction of ROS |

| Benzoylhydrazone B | 32.13 | Apoptosis via DNA damage |

| Copper Complex with 2-carbaldehyde | <1 | Caspase-dependent apoptosis |

Antimicrobial Activity

8-Nitroquinoline derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was influenced by the hydrophilic or lipophilic nature of the substituents on the quinoline ring, with more hydrophilic compounds showing better activity against Gram-negative bacteria like E. coli and more lipophilic compounds being effective against Gram-positive strains such as S. aureus .

Table 2: Antimicrobial Activity Profiles

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound X | E. coli | Moderate |

| Compound Y | S. aureus | Strong |

Antiviral Activity

The antiviral potential of 8-nitroquinoline derivatives has gained attention, particularly in the context of emerging viral infections such as COVID-19. Some studies have reported that modifications to the anilide ring enhance antiviral activity against viruses like dengue and H5N1, with certain derivatives achieving over 90% inhibition of viral growth .

Case Studies

- Anticancer Study : A recent investigation into a series of copper complexes derived from 8-hydroxyquinoline showed that these complexes could effectively induce cell cycle arrest in cancer cells while also promoting apoptosis through caspase activation .

- Antiviral Research : Another study explored various substitutions on the anilide ring of quinoline derivatives, identifying optimal configurations that maximized antiviral efficacy while minimizing cytotoxicity .

Propriétés

IUPAC Name |

8-nitroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXBOSMRSJTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499465 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69976-28-9 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.